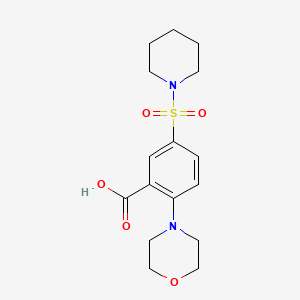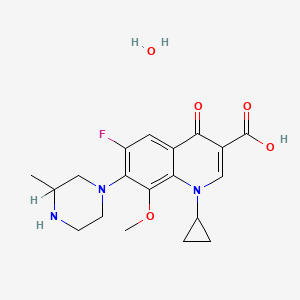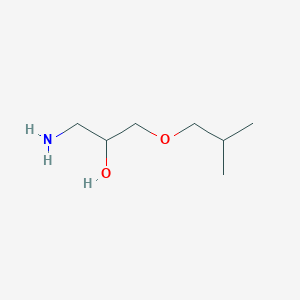
1-Amino-3-(2-methylpropoxy)propan-2-ol
Übersicht
Beschreibung
“1-Amino-3-(2-methylpropoxy)propan-2-ol” is an organic compound with the formula C7H17NO2 . It is a derivative of aminomethyl propanol, which is an organic compound with the formula H2NC(CH3)2CH2OH . Aminomethyl propanol is a colorless liquid that is classified as an alkanolamine and is a useful buffer and a precursor to numerous other organic compounds .
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Asymmetric Catalysis
1-Amino-3-(2-methylpropoxy)propan-2-ol serves as a valuable intermediate in the enzymatic synthesis of chiral compounds. For instance, its derivatives have been used in the lipase-catalyzed resolution of chiral 1,3-amino alcohols, highlighting its role in the asymmetric synthesis of (S)-dapoxetine. This process employs Candida antarctica lipase A (CAL-A) for the transesterification reaction, demonstrating the compound's utility in producing pharmacologically significant molecules with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).
Cardioselective Beta-Adrenoceptor Blocking Agents
The chemical structure of this compound and its analogs contribute significantly to the development of cardioselective beta-adrenoceptor blocking agents. Studies on derivatives such as 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols have elucidated their substantial cardioselectivity, with modifications leading to higher affinity for beta-1 adrenoceptors. This research provides insights into the compound's potential for creating more effective beta-blockers with targeted action (Rzeszotarski et al., 1979).
Dendrimer Synthesis for Biological Applications
The adaptability of this compound derivatives extends to the synthesis of dendrimers. Specifically, poly(ether imine) dendrimers based on 3-amino-propan-1-ol have been developed for non-toxic applications in biological studies. These dendrimers, with their ability to carry functional groups like alcohol, amine, nitrile, ester, or carboxylic acid, open avenues for drug delivery and diagnostic applications due to their biocompatibility and non-toxic nature (Krishna et al., 2005).
Corrosion Inhibition
Research has also explored the application of tertiary amines derived from 1,3-di-amino-propan-2-ol, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP) and 1,3-bis-diethylamino-propan-2-ol (DEAP), in corrosion inhibition. These compounds demonstrate significant effectiveness in retarding the anodic dissolution of iron, showcasing their potential as anodic inhibitors for protecting carbon steel surfaces (Gao, Liang, & Wang, 2007).
Coordination Chemistry
The compound's utility is further evidenced in coordination chemistry, where derivatives of this compound have been employed to synthesize Schiff base ligands for Cu(II) complexes. These studies not only contribute to our understanding of ligand-metal interactions but also to the development of materials with potential applications in catalysis, magnetic materials, and as sensors (Keypour et al., 2015).
Eigenschaften
IUPAC Name |
1-amino-3-(2-methylpropoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-6(2)4-10-5-7(9)3-8/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWDJNUBZPEENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


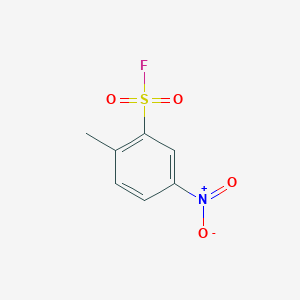
![[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B3340366.png)

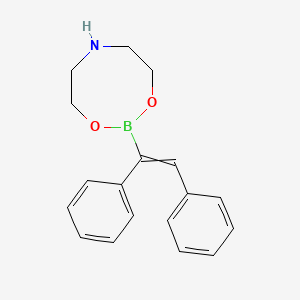
![2-(5H-[1]benzopyrano[2,3-b]pyridin-7-yl)acrylic acid](/img/structure/B3340383.png)

![1-(4-Fluoro-benzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B3340400.png)
![N-[4-(N-Hydroxyethanimidoyl)phenyl]acetamide](/img/structure/B3340401.png)
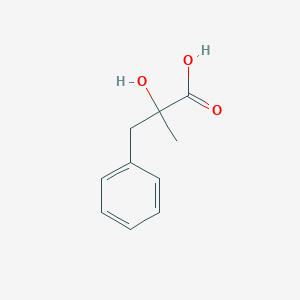
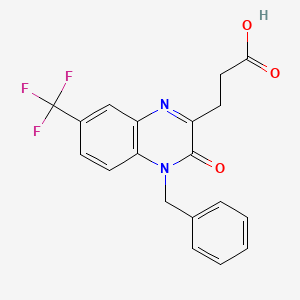
![2-Chloro-N-[4-(4-hexyl-phenyl)-thiazol-2-yl]-acetamide](/img/structure/B3340426.png)
